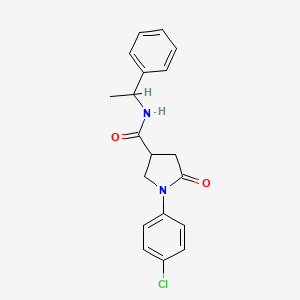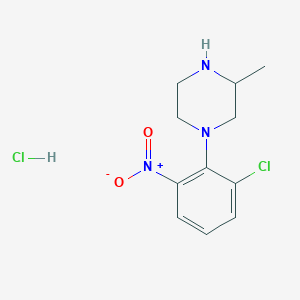![molecular formula C27H22N2O6S2 B4929946 3,3'-methylenebis{6-[(2-thienylacetyl)amino]benzoic acid}](/img/structure/B4929946.png)
3,3'-methylenebis{6-[(2-thienylacetyl)amino]benzoic acid}
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
‘3,3'-methylenebis{6-[(2-thienylacetyl)amino]benzoic acid}' is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as MTBA and is a bis-benzamide derivative that has been synthesized through a multistep process. The compound has shown promising results in various studies, and its mechanism of action has been extensively studied.
Mécanisme D'action
The mechanism of action of ‘3,3'-methylenebis{6-[(2-thienylacetyl)amino]benzoic acid}' involves the inhibition of various enzymes and signaling pathways. The compound has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a crucial role in the regulation of gene expression. MTBA has also been shown to inhibit the activity of protein kinase C, which is a signaling pathway that regulates various cellular processes. The compound has also been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down acetylcholine.
Biochemical and Physiological Effects
‘3,3'-methylenebis{6-[(2-thienylacetyl)amino]benzoic acid}' has been shown to have various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. MTBA has also been shown to inhibit the aggregation of amyloid-beta, which is a hallmark of Alzheimer's disease. The compound has also been shown to protect dopaminergic neurons from oxidative stress-induced damage in Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using ‘3,3'-methylenebis{6-[(2-thienylacetyl)amino]benzoic acid}' in lab experiments include its high potency and selectivity, which makes it an ideal candidate for studying various diseases. The compound is also relatively easy to synthesize in large quantities, making it readily available for research purposes. The limitations of using MTBA in lab experiments include its potential toxicity and lack of specificity, which may lead to unwanted side effects.
Orientations Futures
The potential therapeutic applications of ‘3,3'-methylenebis{6-[(2-thienylacetyl)amino]benzoic acid}' are vast, and future research should focus on exploring its potential in various diseases. One future direction could be to study the compound's potential in the treatment of other neurodegenerative diseases, such as Huntington's disease and multiple sclerosis. Another future direction could be to explore the compound's potential as a therapeutic agent in viral infections, such as COVID-19. Further research is also needed to optimize the synthesis process of MTBA and to improve its specificity and safety profile.
Conclusion
‘3,3'-methylenebis{6-[(2-thienylacetyl)amino]benzoic acid}' is a synthetic compound that has shown promising results in various scientific studies. The compound has potential therapeutic applications in cancer, Alzheimer's disease, and Parkinson's disease. The mechanism of action of MTBA involves the inhibition of various enzymes and signaling pathways. The compound has various biochemical and physiological effects, including inducing apoptosis in cancer cells and protecting dopaminergic neurons from oxidative stress-induced damage. The advantages of using MTBA in lab experiments include its high potency and selectivity, while the limitations include its potential toxicity and lack of specificity. Future research should focus on exploring the compound's potential in various diseases and improving its safety profile.
Méthodes De Synthèse
The synthesis of ‘3,3'-methylenebis{6-[(2-thienylacetyl)amino]benzoic acid}' involves a multistep process that includes the reaction of thienylacetic acid with thionyl chloride, followed by the reaction of the resulting thionyl chloride with 2-aminobenzoic acid. The intermediate product is then reacted with phosgene, leading to the formation of the final product. The synthesis process has been optimized to produce high yields of the compound.
Applications De Recherche Scientifique
‘3,3'-methylenebis{6-[(2-thienylacetyl)amino]benzoic acid}' has been extensively studied for its potential therapeutic applications. The compound has shown promising results in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In cancer treatment, MTBA has been shown to inhibit the proliferation of cancer cells by inducing apoptosis. The compound has also been shown to inhibit the aggregation of amyloid-beta, which is a hallmark of Alzheimer's disease. In Parkinson's disease, MTBA has been shown to protect dopaminergic neurons from oxidative stress-induced damage.
Propriétés
IUPAC Name |
5-[[3-carboxy-4-[(2-thiophen-2-ylacetyl)amino]phenyl]methyl]-2-[(2-thiophen-2-ylacetyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O6S2/c30-24(14-18-3-1-9-36-18)28-22-7-5-16(12-20(22)26(32)33)11-17-6-8-23(21(13-17)27(34)35)29-25(31)15-19-4-2-10-37-19/h1-10,12-13H,11,14-15H2,(H,28,30)(H,29,31)(H,32,33)(H,34,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKXBTFAEJAFQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NC2=C(C=C(C=C2)CC3=CC(=C(C=C3)NC(=O)CC4=CC=CS4)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B4929872.png)


![N-{4-[(2'-amino-4'-methyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenyl}acetamide hydrobromide](/img/structure/B4929905.png)
![N-[2-(4-chlorophenoxy)ethyl]-N'-(2-chlorophenyl)ethanediamide](/img/structure/B4929926.png)

![7-benzoyl-11-(4-hydroxy-3-methoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4929935.png)
![methyl 3-({2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}amino)benzoate](/img/structure/B4929939.png)

![N-[(benzyloxy)carbonyl]-N-ethyl-4-nitrophenylalaninamide](/img/structure/B4929955.png)
![ethyl 1'-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,4'-bipiperidine-4-carboxylate](/img/structure/B4929957.png)

![N-[2-(3,4-dihydro-1-isoquinolinyl)phenyl]cyclohexanecarboxamide](/img/structure/B4929968.png)
![5-[(1-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4929976.png)